3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole
Overview
Description
3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a useful research compound. Its molecular formula is C22H27BN2O4S and its molecular weight is 426.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure Analysis
- 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indazole is a significant intermediate in the synthesis of 1H-indazole derivatives. The structure of similar compounds has been confirmed through various spectroscopic techniques and X-ray diffraction, and their molecular structures have been calculated using density functional theory (DFT). These studies provide insights into the molecular and crystallographic properties of such compounds (Ye et al., 2021), (Huang et al., 2021).
Fluorescence Probes for Detection
- Derivatives of the this compound have been used to synthesize fluorescence probes for detecting hydrogen peroxide. This showcases their potential in analytical chemistry, specifically in bioanalytical applications (Lampard et al., 2018).
Analytical and Structural Characterization
- Comprehensive analytical and structural characterizations of compounds structurally related to this compound have been performed using various spectroscopic methods. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Dybowski et al., 2021).
Synthesis and Evaluation of Bioactive Compounds
- The synthesis of new compounds using this compound and its derivatives has been explored. These compounds are evaluated for their bioactive properties, such as antifungal and cytotoxic activities, highlighting the potential of these compounds in pharmaceutical research (Costa et al., 2017).
Metal-Free Synthesis
- Efficient, metal-free synthesis methods using derivatives of this compound have been developed. These methods are significant for creating environmentally friendly and cost-effective synthetic routes in chemical research (Rheault et al., 2009).
Mechanism of Action
Mode of Action
The presence of the 1,3,2-dioxaborolane group suggests it may participate in boron-mediated reactions or coordinate with biological targets via the boron atom .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been used in various chemical reactions, suggesting that this compound may also be involved in complex biochemical transformations .
Pharmacokinetics
The presence of the 1,3,2-dioxaborolane group may enhance its solubility, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific experimental data, it’s difficult to predict how these factors would affect this particular compound .
Properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27BN2O4S/c1-14-8-11-17(12-9-14)30(26,27)25-18-13-10-15(2)20(19(18)16(3)24-25)23-28-21(4,5)22(6,7)29-23/h8-13H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMMFVZBZKAEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2C(=NN3S(=O)(=O)C4=CC=C(C=C4)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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